molecular formula C11H14N2O B11909666 1-(4-Methyl-3,4-dihydroquinoxalin-1(2H)-yl)ethanone CAS No. 669695-07-2

1-(4-Methyl-3,4-dihydroquinoxalin-1(2H)-yl)ethanone

Cat. No.: B11909666
CAS No.: 669695-07-2
M. Wt: 190.24 g/mol
InChI Key: BQFCQMSMDCSNRE-UHFFFAOYSA-N
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Description

1-(4-Methyl-3,4-dihydroquinoxalin-1(2H)-yl)ethanone is a chemical compound belonging to the quinoxaline family Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring This particular compound is characterized by the presence of a methyl group at the 4th position and an ethanone group attached to the nitrogen atom of the dihydroquinoxaline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methyl-3,4-dihydroquinoxalin-1(2H)-yl)ethanone typically involves the following steps:

    Formation of the Quinoxaline Ring: The quinoxaline ring can be synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, such as glyoxal or diketones, under acidic or basic conditions.

    Attachment of Ethanone Group: The ethanone group can be introduced by acylation reactions, such as the Friedel-Crafts acylation, using acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, would be essential for efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methyl-3,4-dihydroquinoxalin-1(2H)-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the compound to its corresponding dihydro or tetrahydro derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides can be used under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline-2,3-diones, while reduction may produce dihydroquinoxalines.

Scientific Research Applications

1-(4-Methyl-3,4-dihydroquinoxalin-1(2H)-yl)ethanone has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex quinoxaline derivatives, which are useful in the development of new materials and catalysts.

    Biology: The compound and its derivatives have shown potential as antimicrobial and anticancer agents, making them valuable in drug discovery and development.

    Medicine: Research has indicated that quinoxaline derivatives can act as inhibitors of various enzymes and receptors, offering therapeutic potential for treating diseases such as cancer, bacterial infections, and neurological disorders.

    Industry: The compound can be used in the production of dyes, pigments, and polymers, contributing to advancements in materials science.

Mechanism of Action

The mechanism of action of 1-(4-Methyl-3,4-dihydroquinoxalin-1(2H)-yl)ethanone depends on its specific application:

    Biological Activity: The compound may exert its effects by interacting with specific molecular targets, such as enzymes or receptors, leading to inhibition or activation of biological pathways. For example, it may inhibit bacterial enzymes, disrupting essential metabolic processes and leading to cell death.

    Chemical Reactivity: The compound’s reactivity is influenced by the presence of electron-donating and electron-withdrawing groups, which can affect its behavior in various chemical reactions.

Comparison with Similar Compounds

  • 4-Methyl-3,4-dihydro-2H-quinoxaline-1,6-dicarboxylic acid 1-tert-butyl ester
  • 4-Methyl-3,4-dihydro-2H-quinoxaline-1,7-dicarboxylic acid 1-tert-butyl ester

Comparison: 1-(4-Methyl-3,4-dihydroquinoxalin-1(2H)-yl)ethanone is unique due to its specific functional groups and structural features. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it suitable for distinct applications. For instance, the presence of the ethanone group may enhance its ability to act as an acylating agent or interact with biological targets.

Properties

CAS No.

669695-07-2

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

1-(4-methyl-2,3-dihydroquinoxalin-1-yl)ethanone

InChI

InChI=1S/C11H14N2O/c1-9(14)13-8-7-12(2)10-5-3-4-6-11(10)13/h3-6H,7-8H2,1-2H3

InChI Key

BQFCQMSMDCSNRE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCN(C2=CC=CC=C21)C

Origin of Product

United States

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